molecular formula C21H19ClN2O3 B4397326 2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide

2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide

Cat. No. B4397326
M. Wt: 382.8 g/mol
InChI Key: LXRSLRMDOSCQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide, also known as PP2A activator, is a small molecule that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide activator works by activating the protein phosphatase 2A (this compound) enzyme, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound activator binds to the regulatory subunit of this compound, leading to the activation of the enzyme. This, in turn, leads to the dephosphorylation of various proteins involved in cellular signaling pathways, ultimately leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound activator has been shown to exhibit various biochemical and physiological effects, including induction of apoptosis in cancer cells, reduction of toxic protein accumulation in neurodegenerative diseases, and improvement of insulin sensitivity in diabetic patients. In addition, this compound activator has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, making it a potential candidate for anti-angiogenic therapy.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide activator has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for this compound enzyme. However, this compound activator also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide activator. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to develop more potent and selective this compound activators that can overcome the limitations of the current compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound activator and its downstream targets.

Scientific Research Applications

2-(2-chloro-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide activator has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and diabetes. Studies have shown that this compound activator can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been shown to reduce the accumulation of toxic proteins in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound activator has been shown to improve insulin sensitivity in diabetic patients.

properties

IUPAC Name

2-[2-chloro-4-[(4-phenoxyanilino)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-19-12-15(6-11-20(19)26-14-21(23)25)13-24-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-12,24H,13-14H2,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRSLRMDOSCQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=CC(=C(C=C3)OCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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